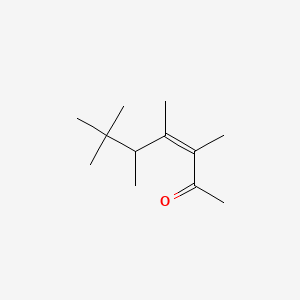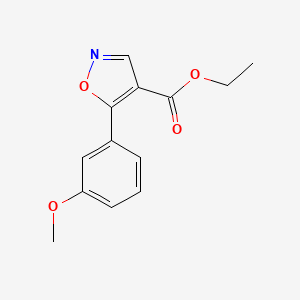![molecular formula C6H4N2O B1628203 Furo[3,2-D]pyrimidine CAS No. 4437-16-5](/img/structure/B1628203.png)
Furo[3,2-D]pyrimidine
Vue d'ensemble
Description
Furo[3,2-D]pyrimidine is a chemical compound with the molecular formula C6H4N2O . It is part of living organisms and plays a vital role in various biological procedures as well as in cancer pathogenesis .
Synthesis Analysis
The synthesis of Furo[3,2-D]pyrimidine involves various methods. For instance, one study reported the synthesis and antitumor activity of new amino derivatives of pyrido[3′,2′:4,5] (furo)thieno[3,2-d]pyrimidines . Another study reported the synthesis of furo[2,3-d]pyrimidines using inorganic solid support .Molecular Structure Analysis
The molecular structure of Furo[3,2-D]pyrimidine is characterized by a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions .Chemical Reactions Analysis
Furo[3,2-D]pyrimidine derivatives exert their anticancer potential through different action mechanisms . For instance, one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis
Furo[3,2-D]pyrimidine has an average mass of 120.109 Da and a monoisotopic mass of 120.032364 Da .Applications De Recherche Scientifique
Antitumor Activity and Synthesis
- Furo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activity. Some derivatives have shown pronounced antitumor effects, and their activities largely depend on the nature of amine fragments used in the compounds (Sirakanyan et al., 2019).
- The first synthesis of 4-aminopyrido[2′,3′:4,5]furo[3,2-d]pyrimidines using microwave irradiation technology provides a fast and convenient procedure for their production (Loidreau et al., 2012).
- Novel heterocycle-substituted Benzo[4,5]furo[3,2-d]pyrimidine derivatives have been synthesized, showing certain antitumor activity against PC3 cells in vitro (Kai, 2011).
Pharmaceutical Applications
- Synthesis of Carbohydrate-Conjugated dT Analogues using 'Click Chemistry' shows the potential of furo[2,3-d]pyrimidine in drug design, with a focus on modifying nucleoside analogues (Jin et al., 2007).
- Furo[2,3-d]pyrimidine derivatives have been explored for their antiviral activities, specifically as potent inhibitors of varicella-zoster virus replication, providing a new class of antiviral agents (De Clercq, 2003).
Mechanisms and Synthesis Techniques
- The azide/tetrazole equilibrium in furo- and thieno[2,3-e]tetrazolo[3,2-d]pyrimidine derivatives provides insights into the chemical behavior and potential applications of these compounds (Sirakanyan et al., 2016).
- Efficient synthesis of furo[2,3-d]pyrimidine derivatives under catalyst-free conditions demonstrates a more environmentally friendly and cost-effective method of production (Li & Zhang, 2017).
Antimicrobial and Enzyme Inhibition
- Synthesized furo[2,3-d]pyrimidine derivatives have shown promising results as antimicrobial agents, with certain compounds being more active than reference drugs against MRSA and other bacterial strains (Sirakanyan et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
furo[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-9-6-3-7-4-8-5(1)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQAECQBUNODQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=CN=CN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620605 | |
| Record name | Furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[3,2-D]pyrimidine | |
CAS RN |
4437-16-5 | |
| Record name | Furo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-{[2-Amino-2-oxo-1-(2,4,6-trimethylphenyl)ethyl]azanediyl}diacetic acid](/img/no-structure.png)
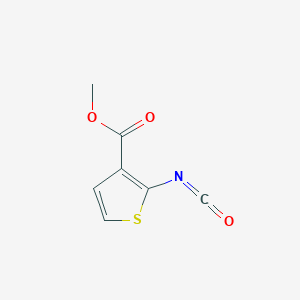
![3-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]propane-1,2-diol](/img/structure/B1628129.png)
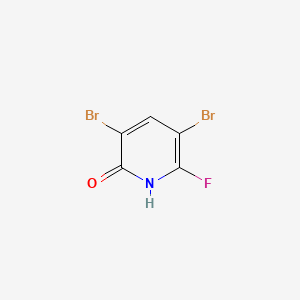

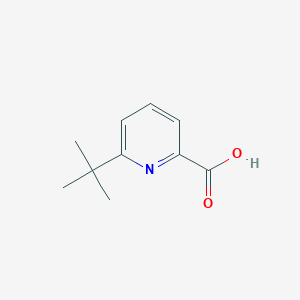
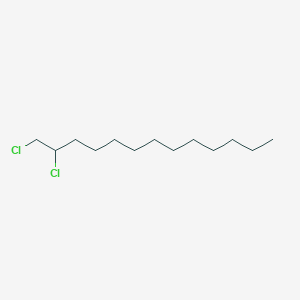
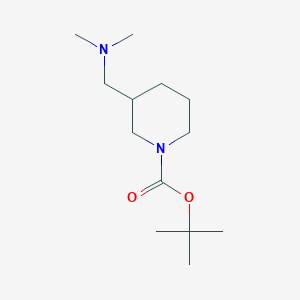
![1,2-Dimethyl-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1628138.png)
